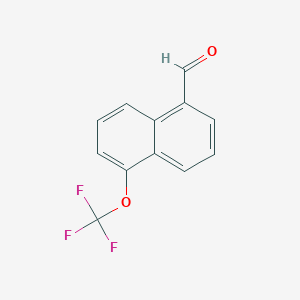
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H7F3O2 and a molecular weight of 240.18 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a carboxaldehyde group (-CHO) attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde typically involves the introduction of the trifluoromethoxy group and the carboxaldehyde group onto the naphthalene ring. One common synthetic route involves the trifluoromethylation of a naphthalene derivative followed by formylation to introduce the carboxaldehyde group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde exerts its effects depends on the specific application. In chemical reactions, the trifluoromethoxy group can influence the reactivity of the naphthalene ring, making it more susceptible to nucleophilic attack. The carboxaldehyde group can participate in various reactions, such as condensation and oxidation, by acting as an electrophile .
Comparación Con Compuestos Similares
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
The presence of the trifluoromethoxy group in this compound makes it unique, as this group can significantly influence the compound’s reactivity and properties .
Propiedades
Fórmula molecular |
C12H7F3O2 |
|---|---|
Peso molecular |
240.18 g/mol |
Nombre IUPAC |
5-(trifluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-7H |
Clave InChI |
ALPZOJFCAFPVHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)OC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11869408.png)
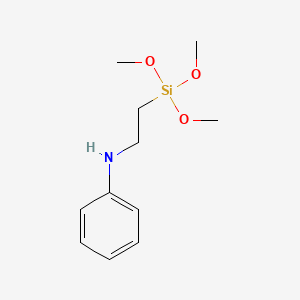



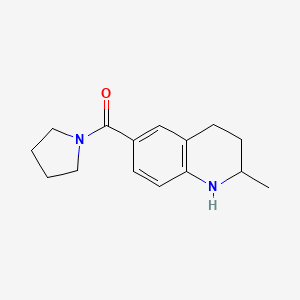
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11869431.png)
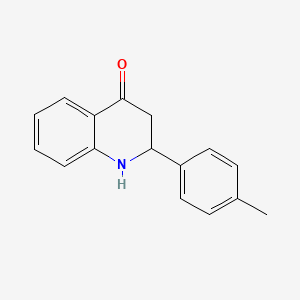
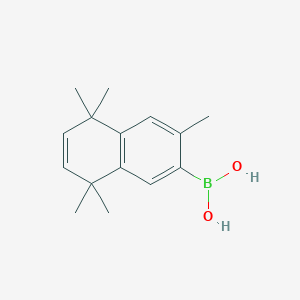
![N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11869445.png)


